Boc-NH-Piperidine-C5-OH

PROTAC Linker Design Conformational Restriction Ternary Complex Formation

Boc-NH-Piperidine-C5-OH (CAS: 1229442-84-5; MF: C₁₅H₃₀N₂O₃; MW: 286.41) is a heterobifunctional PROTAC linker intermediate comprising a tert-butyloxycarbonyl (Boc)-protected piperidine amine linked to a five-carbon alkyl chain terminating in a primary hydroxyl group. It is classified within the alkyl-chain linker family and is characterized by its ability to connect target protein ligands to E3 ligase ligands via amide or carbamate bond formation following Boc deprotection.

Molecular Formula C15H30N2O3
Molecular Weight 286.41 g/mol
Cat. No. B15543215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-Piperidine-C5-OH
Molecular FormulaC15H30N2O3
Molecular Weight286.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H30N2O3/c1-15(2,3)20-14(19)16-13-7-10-17(11-8-13)9-5-4-6-12-18/h13,18H,4-12H2,1-3H3,(H,16,19)
InChIKeyJZMOBKZJDKIYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procure Boc-NH-Piperidine-C5-OH: A PROTAC Linker Intermediate for Degrader Synthesis


Boc-NH-Piperidine-C5-OH (CAS: 1229442-84-5; MF: C₁₅H₃₀N₂O₃; MW: 286.41) is a heterobifunctional PROTAC linker intermediate comprising a tert-butyloxycarbonyl (Boc)-protected piperidine amine linked to a five-carbon alkyl chain terminating in a primary hydroxyl group. It is classified within the alkyl-chain linker family and is characterized by its ability to connect target protein ligands to E3 ligase ligands via amide or carbamate bond formation following Boc deprotection [1]. The compound is specifically validated for the synthesis of PROTAC PIN1 degrader-1 (HY-168037) [2].

Why Boc-NH-Piperidine-C5-OH Cannot Be Replaced by a Generic Alkyl Linker in PROTAC Development


Substituting Boc-NH-Piperidine-C5-OH with a generic linear diamine linker (e.g., NH₂-C6-NH-Boc) or a PEG-based linker (e.g., Boc-NH-PEG6-CH₂COOH) is scientifically unjustified due to the critical influence of linker composition on ternary complex geometry, degradation efficiency, and pharmacokinetic properties [1][2]. The piperidine ring introduces a discrete three-dimensional constraint and basic center (pKaH ≈ 11.2 for the conjugate acid) that alters linker conformation, solubility profile, and metabolic stability compared to fully flexible alkyl or PEG chains . Furthermore, linker length—approximately 5 carbons in this compound—directly impacts the spatial distance between the E3 ligase and target protein binding pockets; deviations from this optimal distance can result in unproductive ternary complexes and reduced target degradation .

Quantitative Differentiation: Boc-NH-Piperidine-C5-OH vs. Closest PROTAC Linker Comparators


Conformational Rigidity: Piperidine Ring vs. Linear Alkyl Chain

Boc-NH-Piperidine-C5-OH contains a six-membered piperidine heterocycle that restricts backbone rotation compared to fully flexible linear alkyl linkers such as NH₂-C6-NH-Boc. This conformational restriction reduces the number of accessible conformations in solution, potentially increasing the probability of forming a productive ternary complex geometry [1][2]. The piperidine ring introduces a defined kink or rigid segment, whereas a linear C6 alkyl chain can sample a continuous range of extended and collapsed conformations.

PROTAC Linker Design Conformational Restriction Ternary Complex Formation

Linker Length Alignment with PROTAC Design Guidelines

The C5 alkyl segment of Boc-NH-Piperidine-C5-OH falls within the empirically determined optimal linker length range for PROTACs. Reports indicate that ideal linker lengths for effective target degradation range from 12 to over 20 carbon atoms . Boc-NH-Piperidine-C5-OH contributes approximately 5 carbon atoms to the total linker span, positioning it as a modular building block for constructing linkers within this optimal range when combined with other linker segments or ligand attachments.

PROTAC Linker Optimization Structure-Activity Relationship Ternary Complex Geometry

Physicochemical Property Differentiation: Solubility and Lipophilicity

Boc-NH-Piperidine-C5-OH exhibits moderate lipophilicity due to its alkyl chain and Boc protecting group, with a molecular weight of 286.41 g/mol . In contrast, PEG-based linkers such as Boc-NH-PEG6-CH₂COOH (MW > 400) possess multiple ether oxygen atoms that increase hydrophilicity and topological polar surface area (TPSA), potentially enhancing aqueous solubility but reducing membrane permeability [1]. Alkyl linkers generally outperform PEGylated analogues in parallel artificial membrane permeability assays at matched lipophilicity [1].

PROTAC Linker Solubility Lipophilicity Pharmacokinetics

Validated Synthetic Utility in PIN1 Degrader Construction

Boc-NH-Piperidine-C5-OH has been directly employed in the synthesis of PROTAC PIN1 degrader-1 (HY-168037) [1][2]. This established synthetic route confirms the compound's compatibility with standard amide coupling conditions (following Boc deprotection) and its ability to generate functional degrader molecules. In contrast, alternative linkers such as NH₂-C6-NH-Boc or Boc-NH-C6-amido-C4-acid, while also used in PROTAC synthesis, have not been reported in the specific context of PIN1 degrader construction.

PROTAC Synthesis PIN1 Degrader Targeted Protein Degradation

Storage and Handling Stability Profile

Boc-NH-Piperidine-C5-OH is documented to be stable as a powder at -20°C for up to 3 years, at 4°C for 2 years, and at ambient temperature for several days during shipping . This long-term stability profile is comparable to other Boc-protected amine linkers but provides specific, quantifiable storage guidelines that facilitate laboratory planning and inventory management.

PROTAC Linker Stability Storage Conditions Chemical Stability

Deprotection Chemistry and Synthetic Versatility

The Boc protecting group on Boc-NH-Piperidine-C5-OH can be removed under standard acidic conditions (e.g., TFA in DCM) to reveal a reactive secondary amine. This deprotection strategy is widely employed in solid-phase peptide synthesis and PROTAC construction . The liberated amine can then be coupled to carboxylic acid-containing ligands using HATU/DIPEA or similar amide coupling reagents [1]. This deprotection-coupling sequence is a well-established, high-yielding methodology in medicinal chemistry.

Boc Deprotection PROTAC Synthesis Amine Protection

High-Impact Application Scenarios for Boc-NH-Piperidine-C5-OH in PROTAC Research


Synthesis of PROTAC PIN1 Degrader-1

Boc-NH-Piperidine-C5-OH is a validated synthetic intermediate for the construction of PROTAC PIN1 degrader-1 (HY-168037) [1]. Following Boc deprotection, the resulting amine is coupled to a PIN1-targeting ligand or an E3 ligase ligand (e.g., Thalidomide-O-C5-piperidine-NH-Boc conjugate) to assemble the final heterobifunctional degrader. This application is directly supported by vendor documentation and compound database entries [2].

Optimization of Linker Length and Conformation in PROTAC SAR Studies

The C5 alkyl spacer and piperidine ring of Boc-NH-Piperidine-C5-OH provide a defined conformational constraint and spacer length [3][4]. This compound can be systematically varied with other linker lengths (e.g., C2, C4, C6) and compositions (e.g., linear alkyl, PEG) to probe the optimal distance and geometry for ternary complex formation between a given POI and E3 ligase pair .

Development of CRBN-Recruiting PROTACs

The piperidine moiety in Boc-NH-Piperidine-C5-OH can be integrated into linkers for Cereblon (CRBN)-based PROTACs. Scheme 2 of a recent publication illustrates the use of piperidine-containing linkers in constructing a partial PROTAC library based on CRBN E3 ligase ligands [5]. Boc-NH-Piperidine-C5-OH serves as a building block for such CRBN-recruiting degraders.

Generation of CNS-Penetrant PROTAC Candidates

Alkyl linkers, including those containing piperidine motifs, are favored for CNS-targeting PROTACs due to their reduced TPSA and enhanced passive membrane permeability compared to PEG-based linkers [6]. Boc-NH-Piperidine-C5-OH can be incorporated into degrader designs where blood-brain barrier penetration is a therapeutic requirement.

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